molecular formula C18H15FN2O B4415890 3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

Cat. No.: B4415890
M. Wt: 294.3 g/mol
InChI Key: FXXQBRPKMHLNCN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide involves several steps. One common method includes the condensation of anilines with methyl 2-fluoro-3-methoxyacrylate, followed by transformation in the presence of strong acids . Industrial production methods often involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt cellular processes . For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . The compound’s unique structure allows it to interact with multiple targets, making it effective against a broad spectrum of pathogens.

Properties

IUPAC Name

3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-12-9-14(16-7-2-3-8-17(16)21-12)11-20-18(22)13-5-4-6-15(19)10-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXQBRPKMHLNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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